molecular formula C19H21ClN2O2 B5697560 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Cat. No. B5697560
M. Wt: 344.8 g/mol
InChI Key: FHTUGFAZGJPHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target and inhibit the activity of BTK, a protein that plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a protein that is essential for the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide disrupts this pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. It has also been shown to have a dose-dependent effect on the inhibition of BTK activity, with higher doses resulting in greater inhibition.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown efficacy in preclinical models of cancer, suggesting that it may have potential as a therapeutic agent. However, like all drugs, 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has some limitations. For example, it may not be effective in all types of cancer, and its efficacy may be influenced by factors such as the stage of the disease and the presence of other mutations.

Future Directions

There are several potential future directions for research on 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may enhance its efficacy and reduce the risk of drug resistance. Another area of interest is the identification of biomarkers that can predict response to 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may help to identify patients who are most likely to benefit from the drug. Finally, there is a need for further research to optimize the dosing and administration of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide, as this may improve its efficacy and reduce the risk of toxicity.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves several steps, including the condensation of 4-(4-morpholinylmethyl)aniline with 2-chloro-4-methylbenzoyl chloride, followed by the addition of an amine to form the final product. The process is complex and requires careful attention to detail, as any deviation from the correct procedure can result in impurities and reduced efficacy.

Scientific Research Applications

2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has shown efficacy both as a single agent and in combination with other drugs.

properties

IUPAC Name

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-7-17(18(20)12-14)19(23)21-16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUGFAZGJPHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.